![molecular formula C25H26N4O2S B2457001 2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1028685-03-1](/img/no-structure.png)
2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
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Description
2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C25H26N4O2S and its molecular weight is 446.57. The purity is usually 95%.
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Scientific Research Applications
- 4-Benzylpiperidine acts as a monoamine releasing agent, with a remarkable 20- to 48-fold selectivity for dopamine release over serotonin. It is most potent as a norepinephrine releaser, with an EC50 of 109 nM for dopamine, 41.4 nM for norepinephrine, and 5246 nM for serotonin .
- Researchers have explored 4-benzylpiperidine as a potential neuroprotective agent. By virtue of its NMDA antagonist pharmacology, it shows promise in preventing brain damage .
- An analogue of haloperidol, 4-benzylpiperidine , was found to have utility in treating psychosis. Its unique pharmacological profile makes it an interesting candidate for managing psychiatric disorders .
- Although not directly related to monoamine release, derivatives of 4-benzylpiperidine have been investigated as acetylcholinesterase inhibitors. These compounds may play a role in treating conditions like Alzheimer’s disease .
- Researchers have developed new derivatives of 4-benzylpiperidine as glycine transporter 1 (GlyT1) inhibitors. GlyT1 inhibition is a strategy explored for schizophrenia treatment .
Neuropharmacology and Monoamine Releasing Properties
Neuroprotection and Brain Damage Prevention
Psychosis Treatment
Acetylcholinesterase Inhibition
Glycine Transporter Inhibition for Schizophrenia
Synthetic Chemistry and Drug Design
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-benzylpiperidin-1-one to form the intermediate, which is then reacted with 2-chloroacetyl chloride to form the final product.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "4-benzylpiperidin-1-one", "2-chloroacetyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-benzylpiperidin-1-one in the presence of a coupling agent such as EDCI or DCC to form the intermediate.", "Step 2: Reaction of the intermediate with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |
CAS RN |
1028685-03-1 |
Product Name |
2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one |
Molecular Formula |
C25H26N4O2S |
Molecular Weight |
446.57 |
IUPAC Name |
2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C25H26N4O2S/c30-22(28-14-12-18(13-15-28)16-17-6-2-1-3-7-17)11-10-21-24(31)29-23(26-21)19-8-4-5-9-20(19)27-25(29)32/h1-9,18,21,26H,10-16H2 |
InChI Key |
BXJOEYHUCFSBKF-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
solubility |
not available |
Origin of Product |
United States |
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